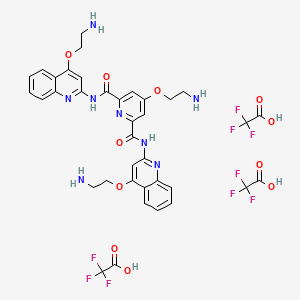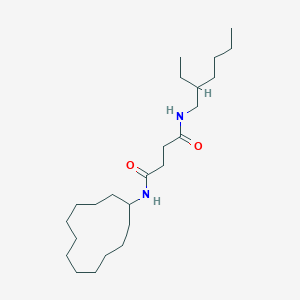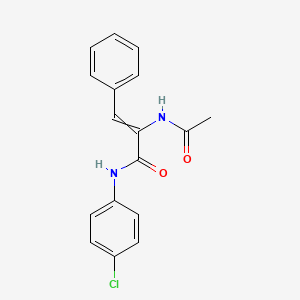![molecular formula C30H32ClN3O3 B12461144 4-(acetylamino)-N-(4-chlorophenyl)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12461144.png)
4-(acetylamino)-N-(4-chlorophenyl)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(acetylamino)-N-(4-chlorophenyl)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-(4-chlorophenyl)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the acetylation of an amine group, followed by the introduction of a chlorophenyl group and the formation of a carbamoyl group. The final step involves the cyclohexylation of the benzamide structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(acetylamino)-N-(4-chlorophenyl)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the specific oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce amines or alcohols.
科学的研究の応用
4-(acetylamino)-N-(4-chlorophenyl)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 4-(acetylamino)-N-(4-chlorophenyl)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Some compounds similar to 4-(acetylamino)-N-(4-chlorophenyl)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide include:
- 4-(acetylamino)-5-chloro-2-methoxybenzoic acid methyl ester
- 4-(acetylamino)-2,2,6,6-tetramethylpiperidine-1-oxoammonium perchlorate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
特性
分子式 |
C30H32ClN3O3 |
|---|---|
分子量 |
518.0 g/mol |
IUPAC名 |
4-acetamido-N-(4-chlorophenyl)-N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]benzamide |
InChI |
InChI=1S/C30H32ClN3O3/c1-20-8-7-9-21(2)27(20)33-29(37)30(18-5-4-6-19-30)34(26-16-12-24(31)13-17-26)28(36)23-10-14-25(15-11-23)32-22(3)35/h7-17H,4-6,18-19H2,1-3H3,(H,32,35)(H,33,37) |
InChIキー |
ZZKOQJVFVBJSFE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(E)-naphthalen-1-ylmethylidene]amino}benzamide](/img/structure/B12461076.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate](/img/structure/B12461082.png)
![N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide](/img/structure/B12461083.png)
![N'~1~,N'~6~-bis[(2-nitrophenyl)carbonyl]hexanedihydrazide](/img/structure/B12461084.png)
![Ethyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12461095.png)
![N-(4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-2-chlorophenyl)propanamide](/img/structure/B12461098.png)


![N-benzyl-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12461128.png)
![Ethyl 4-{[1-(4-chlorobenzyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12461129.png)
![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(3-bromobenzyl)acetamide](/img/structure/B12461131.png)
![3-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole](/img/structure/B12461132.png)

